molecular formula C21H12F2N4OS2 B2447273 N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide CAS No. 851988-32-4

N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide

Cat. No. B2447273
CAS RN: 851988-32-4
M. Wt: 438.47
InChI Key: SDWRQERSVNSAQU-UHFFFAOYSA-N
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Description

N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide is a useful research compound. Its molecular formula is C21H12F2N4OS2 and its molecular weight is 438.47. The purity is usually 95%.
BenchChem offers high-quality N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Quinoline Derivatives Synthesis : A study focused on the synthesis of quinoline derivatives, including quinoline-2-carbohydrazide, revealing their antimicrobial activity against a variety of microorganisms. These compounds were prepared through reactions involving benzyliso(thio)cyanate, resulting in 1,2,4-triazole derivatives and other compounds demonstrating good to moderate activity against different bacterial and fungal strains (Özyanik et al., 2012).

  • Quinoline Thiosemicarbazide Derivatives : Another study synthesized quinoline thiosemicarbazide derivatives, leading to the formation of triazole-thiones and oxadiazol-amines. These compounds underwent antimicrobial activity testing and showed considerable efficacy (Keshk et al., 2008).

Anticancer Potential

  • Benzothiazole Acylhydrazones as Anticancer Agents : Research into benzothiazole derivatives highlighted their role as potential anticancer agents. A variety of new benzothiazole acylhydrazone derivatives were synthesized and evaluated for their anticancer activity, demonstrating significant potential against various cancer cell lines (Osmaniye et al., 2018).

Biochemical Analysis

  • Amino Sugars Analysis : Quinoline derivatives have also been applied in biochemical analysis, such as the use of 3-(4-Carboxybenzoyl)-2-quinolinecarboxaldehyde for the pre-column derivatization of amino sugars, facilitating their detection in biological mixtures via laser-induced fluorescence detection (Liu et al., 1991).

Advanced Material Synthesis

  • Hyperbranched Polymer Synthesis : The synthesis of hyperbranched polymers containing alternating quinoxaline and benzoxazole units demonstrates the application of quinoline derivatives in material science. These polymers exhibited unique solution behavior and could be modified with various end groups for different functionalities (Baek et al., 2006).

properties

IUPAC Name

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12F2N4OS2/c22-11-8-14(23)19-18(9-11)30-21(25-19)27-26-20(28)13-10-16(17-6-3-7-29-17)24-15-5-2-1-4-12(13)15/h1-10H,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWRQERSVNSAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NNC4=NC5=C(C=C(C=C5S4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12F2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide

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